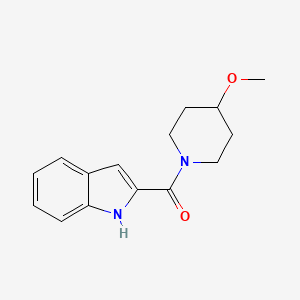

2-(4-methoxypiperidine-1-carbonyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxypiperidine-1-carbonyl)-1H-indole is a synthetic organic compound that features an indole ring and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methoxypiperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of (1H-indol-2-yl)(4-methoxypiperidin-1-yl)methanol.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(4-methoxypiperidine-1-carbonyl)-1H-indole has been explored for its potential as a pharmaceutical agent, especially in targeting specific diseases through its interaction with biological pathways.

- Kinase Inhibition : Research indicates that similar indole derivatives exhibit inhibition of various receptor tyrosine kinases, which are crucial in processes like angiogenesis and tumor proliferation. For instance, compounds that share structural features with this compound have shown effectiveness against kinases such as VEGFR, PDGFR, and EGFR, making them candidates for cancer therapies .

Cancer Therapy

The compound's structural analogs have been investigated for their anticancer properties, particularly against challenging cancer types.

- Anticancer Activity : A study highlighted the synthesis of indole derivatives that demonstrated significant antiproliferative effects on various human cancer cell lines, including breast, colon, and lung cancers. These compounds exhibited IC50 values as low as 80 nM in certain cases, indicating potent activity against aggressive tumors .

Case Study: Indole Derivatives Against Cancer

| Compound | Target Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 80 | MDM2 inhibition |

| Compound B | Colon Cancer | 130 | G2/M phase arrest |

| Compound C | Lung Cancer | 200 | Apoptosis induction |

This table summarizes findings from various studies demonstrating the efficacy of indole derivatives as potential anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications.

- Broad-Spectrum Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition | Membrane disruption |

| Escherichia coli | Inhibition | Metabolic pathway blockage |

This table reflects the antimicrobial activity observed in laboratory settings, indicating the compound's potential for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxypiperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone

- (1H-indol-2-yl)(4-ethoxypiperidin-1-yl)methanone

- (1H-indol-2-yl)(4-hydroxypiperidin-1-yl)methanone

Uniqueness

2-(4-methoxypiperidine-1-carbonyl)-1H-indole is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets compared to its analogs.

Actividad Biológica

2-(4-Methoxypiperidine-1-carbonyl)-1H-indole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse sources and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole core with a piperidine moiety. The methoxy group at the 4-position of the piperidine ring is significant for its biological activity, influencing both solubility and receptor binding affinity.

Antiviral Properties

Research has indicated that indole derivatives, including this compound, may exhibit antiviral properties. In particular, studies have shown that related indole-2-carboxamides can inhibit the replication of neurotropic alphaviruses such as the western equine encephalitis virus (WEEV). These compounds demonstrated improved potency in replicon assays, suggesting that structural modifications can enhance their antiviral efficacy .

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain synthesized agents exhibited higher potency than standard chemotherapeutics like curcumin and melphalan against human leukemic cell lines . The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the body, including opioid receptors. Fentanyl-related compounds have shown high affinity for μ-opioid receptors, which could suggest a similar profile for this indole derivative .

- Cellular Pathways : The modulation of signaling pathways involved in inflammation and apoptosis is crucial. For instance, analogs of this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Neuroprotection : In vivo studies demonstrated that related indole compounds could confer protection against neuroadapted Sindbis virus infection in mouse models, indicating potential applications in neuroprotection .

- Cancer Treatment : Clinical evaluations revealed that certain piperidine derivatives showed significant anticancer activity against colon and breast cancer cell lines, outperforming established drugs like 5-fluorouracil .

Data Tables

Propiedades

IUPAC Name |

1H-indol-2-yl-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-12-6-8-17(9-7-12)15(18)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERIDMCIBYVIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.